molecular formula C9H8N2O4 B14478728 1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 65242-79-7

1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B14478728
CAS No.: 65242-79-7
M. Wt: 208.17 g/mol
InChI Key: XZNHERWJYNIFKU-UHFFFAOYSA-N
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Description

1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one is a chemical compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carbamoyloxy group

Preparation Methods

The synthesis of 1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of an o-aminophenol derivative with a carbamoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzoxazine ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and alkoxides.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activity, making it a candidate for studies related to enzyme inhibition, antimicrobial properties, and more.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound’s unique properties make it useful in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site, preventing substrate access. The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(Carbamoyloxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one can be compared with other benzoxazinone derivatives, such as:

    1,4-Dihydro-2H-3,1-benzoxazin-2-one: Lacks the carbamoyloxy group, resulting in different chemical and biological properties.

    1-(Methoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one: Contains a methoxy group instead of a carbamoyloxy group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

65242-79-7

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

(2-oxo-4H-3,1-benzoxazin-1-yl) carbamate

InChI

InChI=1S/C9H8N2O4/c10-8(12)15-11-7-4-2-1-3-6(7)5-14-9(11)13/h1-4H,5H2,(H2,10,12)

InChI Key

XZNHERWJYNIFKU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C(=O)O1)OC(=O)N

Origin of Product

United States

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